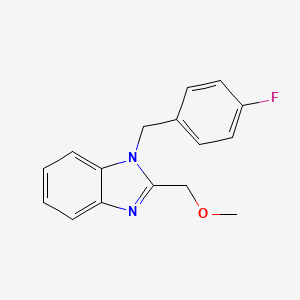![molecular formula C19H22N2O2S B5784437 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine](/img/structure/B5784437.png)
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine, also known as MeOPP, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. MeOPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, this compound increases the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In animal models, this compound has been shown to decrease the levels of pro-inflammatory cytokines, which are molecules that contribute to inflammation. This compound has also been shown to increase the levels of antioxidant enzymes, which protect cells from oxidative damage. In addition, this compound has been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has several advantages for lab experiments, including its high purity and stability. This compound is also relatively easy to synthesize, making it a cost-effective option for researchers. However, this compound has some limitations as well. For example, its mechanism of action is not fully understood, which may limit its potential as a therapeutic agent. In addition, more research is needed to determine the optimal dosage and administration route for this compound.
Direcciones Futuras
There are several future directions for research on 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine. One potential direction is to further investigate its potential therapeutic effects in various diseases, including cancer, depression, and anxiety. Another direction is to study its mechanism of action in more detail, which may provide insights into its therapeutic potential. Additionally, more research is needed to determine the optimal dosage and administration route for this compound, as well as its safety profile in humans. Overall, this compound has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine involves the reaction of 4-methoxyphenylpiperazine with phenylthioacetic acid in the presence of a coupling reagent. The resulting product is a white crystalline powder with a melting point of 132-134°C. The purity of this compound can be determined by chromatographic techniques, such as high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-4-[(phenylthio)acetyl]piperazine has been studied for its potential therapeutic effects in various diseases, including cancer, depression, and anxiety. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In a study conducted on human lung cancer cells, this compound was found to induce cell cycle arrest and decrease cell viability. In depression and anxiety research, this compound has been shown to have anxiolytic and antidepressant effects in animal models. In a study conducted on mice, this compound was found to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters associated with mood regulation.
Propiedades
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-23-17-9-7-16(8-10-17)20-11-13-21(14-12-20)19(22)15-24-18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVXNXCPVXTORO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5784378.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide](/img/structure/B5784397.png)






![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)
![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)